

An In-depth Technical Guide to 2-Chloro-4'-ethoxybenzophenone

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Compound of Interest

Compound Name: 2-Chloro-4'-ethoxybenzophenone

Cat. No.: B1609007

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For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile role as a pharmacophore and a synthetic intermediate. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with biological macromolecules. The strategic introduction of functionalities, such as the chloro and ethoxy groups in **2-Chloro-4'-ethoxybenzophenone**, fine-tunes the molecule's steric and electronic properties. This modulation is critical for optimizing ligand-receptor binding, enhancing metabolic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of **2-Chloro-4'-ethoxybenzophenone**, a compound of significant interest as a potential building block in the synthesis of novel therapeutics. Its structural relationship to intermediates used in the production of marketed drugs, such as the SGLT2 inhibitor dapagliflozin, underscores its relevance in modern drug discovery and development.

Chemical Identity and Physicochemical Properties

2-Chloro-4'-ethoxybenzophenone is a diaryl ketone characterized by a chlorine atom at the 2-position of one phenyl ring and an ethoxy group at the 4'-position of the other.

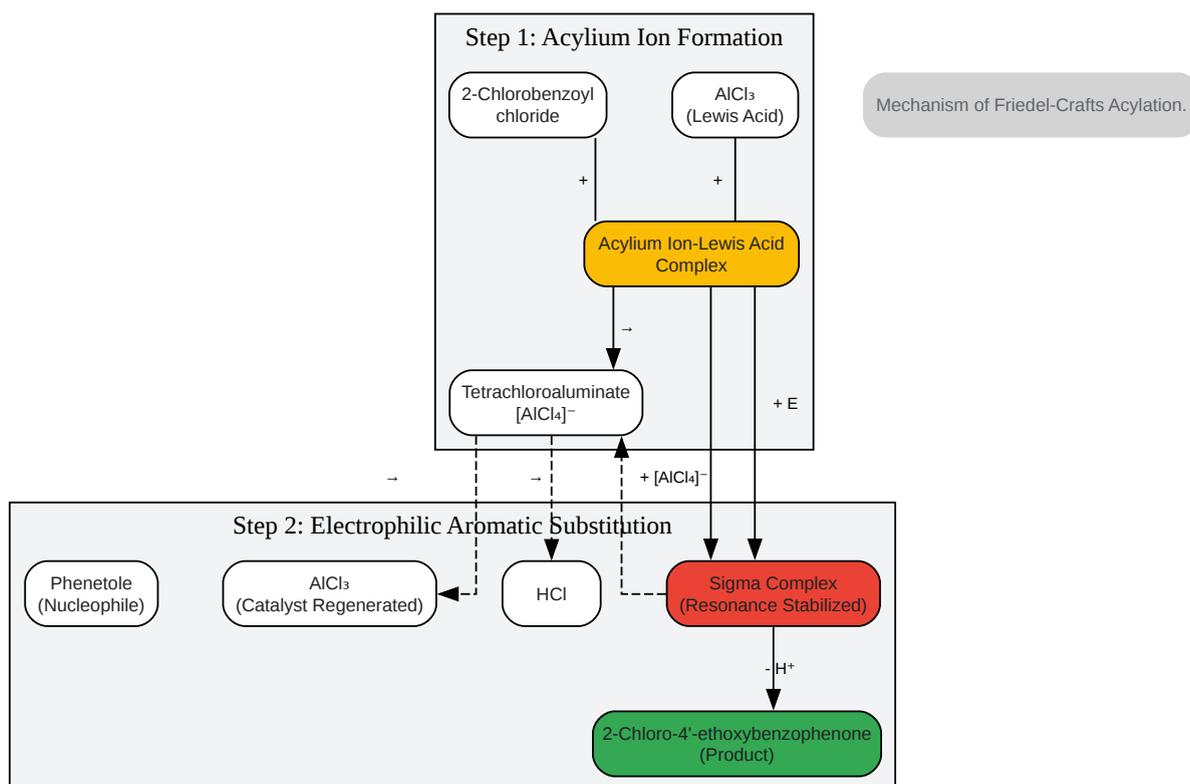
Property	Value	Source
CAS Number	525561-43-7	[1]
Molecular Formula	C ₁₅ H ₁₃ ClO ₂	[1]
Molecular Weight	260.72 g/mol	[1]
IUPAC Name	(2-chlorophenyl)(4-ethoxyphenyl)methanone	-
Appearance	Off-white to pale yellow solid (inferred)	General appearance of similar benzophenones
Melting Point	Data not available. Similar compounds like 4-chlorobenzamide melt at 59-61 °C.	-
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.	General solubility of benzophenones

Synthesis Pathway: The Friedel-Crafts Acylation

The primary route for the synthesis of **2-Chloro-4'-ethoxybenzophenone** is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution reaction provides a direct and efficient method for forming the carbon-carbon bond between the acyl group and the electron-rich aromatic ring.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic acylium ion and the subsequent electrophilic attack on the phenetole ring.



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Caption: Mechanism of Friedel-Crafts Acylation.

Causality in the Mechanism: The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial as it coordinates with the chlorine atom of the acyl chloride, making it a better leaving group and generating the highly electrophilic acylium ion. The ethoxy group on the phenetole ring is an activating, ortho-, para-directing group, which enhances the nucleophilicity of the aromatic ring and directs the incoming acylium ion primarily to the para position due to reduced steric hindrance compared to the ortho positions.

Experimental Protocol

While a specific protocol for **2-Chloro-4'-ethoxybenzophenone** is not readily available in the public domain, the following procedure is adapted from a well-documented synthesis of the structurally analogous 5-bromo-**2-chloro-4'-ethoxybenzophenone** and is expected to yield the desired product with high efficiency.[2]

Step 1: Preparation of 2-Chlorobenzoyl Chloride

- To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
- Slowly add thionyl chloride (SOCl_2) (2-5 equivalents) to the mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
- Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

- Dissolve the crude 2-chlorobenzoyl chloride in dichloromethane and cool the solution to between -30°C and -10°C in an ice-salt or dry ice-acetone bath.
- Add aluminum chloride (AlCl_3) (1.05-1.5 equivalents) portion-wise, ensuring the temperature remains low.
- Slowly add phenetole (1.1 equivalents) dropwise to the reaction mixture.
- Stir the reaction at a low temperature for 1-3 hours.
- Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

- Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **2-Chloro-4'-ethoxybenzophenone** by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Caption: Workflow for the Synthesis of **2-Chloro-4'-ethoxybenzophenone**.

Characterization and Analytical Data

The identity and purity of synthesized **2-Chloro-4'-ethoxybenzophenone** would be confirmed using a suite of standard analytical techniques. An abstract from Oregon State University confirms that the compound has been characterized by NMR, IR, and mass spectrometry, although the specific data is not provided.[3]

Spectroscopic Data (Predicted and Inferred from Analogs)

Technique	Expected Observations
^1H NMR	Signals corresponding to the ethoxy group (a triplet and a quartet), and distinct aromatic protons on both phenyl rings. The protons ortho to the carbonyl group will be deshielded and appear downfield.
^{13}C NMR	A signal for the carbonyl carbon (typically ~195 ppm), signals for the ethoxy carbons, and distinct signals for the aromatic carbons, including those bonded to chlorine and the ethoxy group.
IR Spectroscopy	A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1670 cm^{-1} . C-O stretching vibrations for the ether linkage around 1250 cm^{-1} , and C-Cl stretching in the fingerprint region.
Mass Spectrometry	A molecular ion peak (M^+) at m/z 260, with a characteristic $\text{M}+2$ peak at m/z 262 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage at the carbonyl group.

Applications in Drug Development

Substituted benzophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the chloro and ethoxy groups in **2-Chloro-4'-ethoxybenzophenone** offers multiple avenues for further chemical modification.

- **Precursor for More Complex Molecules:** This compound is an ideal starting material for introducing additional functionalities or for use in cross-coupling reactions to build more elaborate molecular architectures.

- **Intermediate for Dapagliflozin Analogs:** The bromo-analog of this compound, **5-bromo-2-chloro-4'-ethoxybenzophenone**, is a known key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[2] This strongly suggests that **2-Chloro-4'-ethoxybenzophenone** could be utilized in the synthesis of dapagliflozin analogs or other related SGLT2 inhibitors.
- **Scaffold for Novel Therapeutics:** The benzophenone core is present in various approved drugs and investigational compounds. The specific substitution pattern of **2-Chloro-4'-ethoxybenzophenone** could be explored for the development of new therapeutic agents in areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Chloro-4'-ethoxybenzophenone** (CAS 525561-43-7) is not readily available. However, based on the known hazards of similar benzophenone derivatives and the reagents used in its synthesis, the following precautions should be taken:

- **General Handling:** Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **Health Hazards:** May cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. The toxicological properties have not been fully investigated.
- **Fire Hazards:** The compound itself is likely not highly flammable, but the solvents used in its synthesis (e.g., dichloromethane) are.
- **First Aid:** In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Always consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

2-Chloro-4'-ethoxybenzophenone is a strategically important synthetic intermediate with clear potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts

acylation is a robust and well-understood process. The functional groups present on the benzophenone scaffold provide handles for further chemical elaboration, making it a valuable building block for creating libraries of novel compounds for biological screening. For researchers and drug development professionals, this compound represents a key starting point for the synthesis of next-generation therapeutics, particularly in the realm of metabolic diseases and beyond.

References

- Experimental Chemistry II - Oregon State University. (2010). Poster Abstracts. Available at: [\[Link\]](#)
- Google Patents: CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

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